molecular formula C15H21NO6 B12432387 Boc-NH-PEG1-Ph-O-CH2COOH

Boc-NH-PEG1-Ph-O-CH2COOH

Cat. No.: B12432387
M. Wt: 311.33 g/mol
InChI Key: KXKPTJWFRNNORE-UHFFFAOYSA-N
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Description

Boc-NH-PEG1-Ph-O-CH2COOH is a compound used primarily as a PROTAC linker. PROTACs (Proteolysis Targeting Chimeras) are a class of molecules that induce the degradation of specific proteins by the ubiquitin-proteasome system. This compound is specifically used for targeting EED (Embryonic Ectoderm Development) in PROTAC technology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-NH-PEG1-Ph-O-CH2COOH involves several steps, starting with the protection of the amine group using a Boc (tert-butoxycarbonyl) groupThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure high yield and purity. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Boc-NH-PEG1-Ph-O-CH2COOH undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Reactions: Substituted phenyl derivatives.

    Hydrolysis: Free amine derivative.

    Coupling Reactions: Amide-linked products.

Scientific Research Applications

Boc-NH-PEG1-Ph-O-CH2COOH is widely used in scientific research, particularly in the development of PROTACs. Its applications include:

Mechanism of Action

Boc-NH-PEG1-Ph-O-CH2COOH functions as a linker in PROTACs, facilitating the recruitment of target proteins to the E3 ubiquitin ligase complex. This leads to the ubiquitination and subsequent degradation of the target protein by the proteasome. The molecular targets include proteins involved in the PRC2 (Polycomb Repressive Complex 2), such as EED, EZH2, and SUZ12 .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Boc-NH-PEG1-Ph-O-CH2COOH is unique due to its phenyl group, which provides additional stability and specificity in PROTAC applications. This makes it particularly effective in targeting proteins within the PRC2 complex .

Properties

Molecular Formula

C15H21NO6

Molecular Weight

311.33 g/mol

IUPAC Name

2-[4-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]phenoxy]acetic acid

InChI

InChI=1S/C15H21NO6/c1-15(2,3)22-14(19)16-8-9-20-11-4-6-12(7-5-11)21-10-13(17)18/h4-7H,8-10H2,1-3H3,(H,16,19)(H,17,18)

InChI Key

KXKPTJWFRNNORE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)OCC(=O)O

Origin of Product

United States

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